molecular formula C5H8F2N4 B1435551 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine CAS No. 1803608-53-8

2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B1435551
CAS No.: 1803608-53-8
M. Wt: 162.14 g/mol
InChI Key: BWWZXCGQOMWURJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C5H8F2N4 and a molecular weight of 162.14 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a difluoromethyl group and an amine group. The presence of fluorine atoms often imparts unique properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with a difluoromethylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like dichloromethane . The reaction is carried out at room temperature with careful pH control to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2-Difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and difluoromethylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions .

Properties

IUPAC Name

2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N4/c1-3-9-4(11-10-3)5(6,7)2-8/h2,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZXCGQOMWURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 2
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 3
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 4
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 5
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Reactant of Route 6
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

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